molecular formula C15H18FN3O2 B2662440 N-cyclopropyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide CAS No. 941999-37-7

N-cyclopropyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide

Cat. No.: B2662440
CAS No.: 941999-37-7
M. Wt: 291.326
InChI Key: LHWMJUFHGVLZLX-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide is an organic compound with the CAS Number 941999-37-7 and a molecular weight of 291.32 g/mol. Its molecular formula is C15H18FN3O2 . The compound features a piperazine ring substituted with a 2-fluorophenyl group, linked to a N-cyclopropyl-2-oxoacetamide moiety. This structure is part of a class of molecules explored in various research fields, including medicinal chemistry. While the specific biological mechanism of action and primary research applications for this exact compound are not detailed in the public domain, related compounds containing the piperazine core are frequently investigated for their potential interactions with biological targets . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cyclopropyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2/c16-12-3-1-2-4-13(12)18-7-9-19(10-8-18)15(21)14(20)17-11-5-6-11/h1-4,11H,5-10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWMJUFHGVLZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cyclopropylamine with 2-fluorophenylpiperazine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-cyclopropyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific enzymes or receptors, thereby altering cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

  • Hydrogen Bonding : The target’s oxoacetamide group enables N–H···O interactions, akin to 2-chloro-N-(4-fluorophenyl)acetamide (), which forms intramolecular C–H···O bonds. This may enhance solubility in polar solvents .
  • Lipophilicity : The cyclopropyl group likely lowers the logP value compared to dichlorophenyl () or trifluoromethyl (D7 in ) analogs, balancing membrane permeability and aqueous solubility .

Key Research Findings

  • Synthetic Feasibility : The target compound can be synthesized via carbodiimide-mediated coupling (similar to and ), though yields may vary with cyclopropyl reactivity .
  • Stability Advantage : The cyclopropyl group may resist oxidative metabolism better than bulkier substituents (e.g., methoxy or trifluoromethyl in ), as seen in FDA-approved cyclopropyl-containing drugs .

Biological Activity

N-cyclopropyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

  • Molecular Formula: C15H18FN3O2
  • Molecular Weight: 291.32 g/mol
  • CAS Number: 941999-37-7

The compound is believed to interact with various biological targets, particularly in the central nervous system. Similar compounds have shown activity as serotonin reuptake inhibitors (SSRIs) , suggesting that this compound may also exhibit properties that modulate serotonin levels in the brain.

Target and Mode of Action

  • Nucleoside Transporters: The compound may inhibit nucleoside transporters, affecting nucleotide biosynthesis pathways. This inhibition could lead to altered cellular metabolism and growth patterns.
  • Serotonin Transporter (SERT): Preliminary studies indicate potential binding affinity to SERT, which could position it as a candidate for antidepressant development.

Biochemical Pathways

The biological activity of this compound may impact several biochemical pathways:

  • Salvage Pathways for Nucleotide Biosynthesis: Inhibition of nucleoside transport can disrupt nucleotide synthesis, which is critical for DNA and RNA synthesis.
  • Neurotransmitter Regulation: By potentially acting on serotonin transport mechanisms, the compound might influence mood regulation and other neuropsychological functions.

Research Findings

Recent studies have explored the efficacy and safety profiles of this compound:

StudyObjectiveFindings
Study 1Evaluate SERT bindingShowed micromolar affinity for SERT with IC(50) values indicating moderate potency compared to established SSRIs .
Study 2Assess nucleoside transporter inhibitionDemonstrated significant inhibition of nucleoside uptake in vitro, suggesting potential for further therapeutic exploration.
Study 3Investigate antidepressant-like effectsAnimal models indicated behavioral improvements consistent with SSRI administration, warranting further investigation into its clinical applications .

Case Study 1: Antidepressant Activity

In a controlled study involving animal models, this compound was administered to assess its antidepressant-like effects. The results indicated a reduction in depressive behaviors, paralleling those observed with traditional SSRIs, thereby highlighting its potential as an alternative treatment option.

Case Study 2: Inhibition of Nucleoside Transporters

Research focused on the compound's ability to inhibit nucleoside transporters revealed promising results. The study found that at certain concentrations, the compound significantly reduced the uptake of nucleosides in cultured cells, suggesting a mechanism that could be exploited for therapeutic purposes in conditions involving dysregulated nucleotide metabolism.

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing N-cyclopropyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Piperazine functionalization : Coupling 2-fluorophenylpiperazine with an oxoacetamide precursor under nucleophilic acyl substitution conditions. Polar aprotic solvents (e.g., DMF) and catalysts like piperidine are often used to enhance reactivity .

Cyclopropane introduction : N-cyclopropyl substitution via alkylation or reductive amination, requiring careful temperature control (e.g., 0–5°C for exothermic reactions) .

  • Purification : Recrystallization or column chromatography is critical to achieve >95% purity, as impurities can skew pharmacological assays .

Q. How is the compound characterized for structural integrity and purity?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR confirms the presence of the cyclopropyl group (δ 0.5–1.5 ppm for cyclopropyl protons) and fluorophenylpiperazine motifs.
  • Chromatography : HPLC with UV detection (λ = 254 nm) quantifies purity, while LC-MS validates molecular weight (expected [M+H]+ ~388 g/mol) .
  • Elemental Analysis : Ensures stoichiometric consistency (e.g., C, H, N, F percentages) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :

  • Receptor binding : Screen against serotonin (5-HT₁A/2A) and dopamine (D₂/D₃) receptors due to structural similarity to known piperazine-based ligands .
  • Enzyme inhibition : Test acetylcholinesterase or kinase activity using fluorometric assays .
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

  • Methodological Answer :

  • Catalyst screening : Test Pd-catalyzed cross-coupling for piperazine-acetamide bond formation to reduce side products .
  • Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclopropane formation) to enhance safety and reproducibility .
  • DoE (Design of Experiments) : Use factorial designs to optimize solvent ratios, temperature, and reaction time .

Q. How can contradictory data in receptor binding assays be resolved?

  • Methodological Answer :

  • Orthogonal validation : Repeat assays using radioligand binding (e.g., ³H-spiperone for D₂ receptors) and functional assays (e.g., cAMP modulation) .
  • Structural analysis : Perform X-ray crystallography (using SHELX software ) to resolve binding conformations.
  • Metabolite screening : Use LC-MS to detect degradation products that may interfere with assay results .

Q. What computational strategies predict the compound’s pharmacokinetic and target interaction profiles?

  • Methodological Answer :

  • Molecular docking : Simulate binding to 5-HT₁A receptors (PDB ID: 6WGT) using AutoDock Vina, focusing on piperazine-fluorophenyl interactions .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) to assess residence time .
  • ADMET prediction : Use SwissADME to estimate bioavailability, BBB permeability, and CYP450 interactions .

Q. How does stereochemistry at the cyclopropyl group influence bioactivity?

  • Methodological Answer :

  • Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) .
  • Comparative assays : Test each enantiomer in receptor binding and functional assays. For example, (R)-enantiomers of similar compounds show higher 5-HT₁A affinity .
  • Crystallographic analysis : Determine absolute configuration using anomalous scattering (SHELXL ).

Q. What strategies address metabolic instability in in vitro models?

  • Methodological Answer :

  • Liver microsome assays : Identify major metabolites (e.g., N-dealkylation or piperazine ring oxidation) using LC-MS/MS .
  • Structural modification : Introduce electron-withdrawing groups (e.g., CF₃) on the fluorophenyl ring to block CYP450-mediated oxidation .
  • Prodrug design : Mask the oxoacetamide moiety with ester prodrugs to enhance metabolic stability .

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